molecular formula C14H23NO2 B271582 N-(2,3-dimethoxybenzyl)-N-isopentylamine

N-(2,3-dimethoxybenzyl)-N-isopentylamine

Cat. No.: B271582
M. Wt: 237.34 g/mol
InChI Key: YIDXSSUUIQPVIJ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)-N-isopentylamine is a tertiary amine featuring a 2,3-dimethoxy-substituted benzyl group and an isopentyl (3-methylbutyl) chain. The 2,3-dimethoxybenzyl moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in multidrug resistance reversal (e.g., ) and forensic relevance in designer drugs (e.g., N-BOMe series in ). Its isopentyl chain may confer lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C14H23NO2/c1-11(2)8-9-15-10-12-6-5-7-13(16-3)14(12)17-4/h5-7,11,15H,8-10H2,1-4H3

InChI Key

YIDXSSUUIQPVIJ-UHFFFAOYSA-N

SMILES

CC(C)CCNCC1=C(C(=CC=C1)OC)OC

Canonical SMILES

CC(C)CCNCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substitution Position Effects

The position of methoxy groups on the benzyl ring significantly impacts physicochemical and biological properties:

  • 2,3-Dimethoxybenzyl derivatives :
    • N-(2,3-Dimethoxybenzyl)-N-isopentylamine : Exhibits unique mass spectral fragmentation (e.g., m/z 136 ion in EI-MS), critical for forensic identification .
    • 2,3-Dimethoxybenzyl alcohol : A precursor with a melting point of 48–51°C .
  • 3,4-Dimethoxybenzyl derivatives :

    • N-(3,4-Dimethoxybenzyl)-hexadecanamide : Higher lipophilicity due to the amide group; used in studies of lipid-mediated bioactivity .
    • N-Solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine : Demonstrates potent reversal of multidrug resistance in cancer cells, attributed to verapamil-like efflux inhibition .
  • 2,4-Dimethoxybenzyl derivatives :

    • 2,4-Dimethoxybenzyl alcohol : Higher volatility (bp 177–179°C at 10 mmHg) compared to 2,3-isomer .
    • Pt/Pd complexes with 2,4-dimethoxybenzyl groups : Show moderate antibacterial activity (e.g., against S. aureus) but lower efficacy than fluconazole .

Table 1: Structural and Physical Properties of Selected Dimethoxybenzyl Derivatives

Compound Substitution Molecular Weight Melting/Boiling Point Key Feature(s) Reference
This compound 2,3-OCH₃ 265.36* Not reported Unique MS fragment (m/z 136)
2,3-Dimethoxybenzyl alcohol 2,3-OCH₃ 168.18 48–51°C (mp) Synthetic precursor
N-(3,4-Dimethoxybenzyl)-hexadecanamide 3,4-OCH₃ 404.54 Not reported Lipophilic amide
2,4-Dimethoxybenzyl alcohol 2,4-OCH₃ 168.18 177–179°C (bp, 10 mmHg) Higher volatility

*Calculated molecular weight based on formula C₁₄H₂₃NO₂.

Functional Group Variations
  • Amine vs. Amide :
    • This compound (amine) is more basic and likely more membrane-permeable than amide analogs like N-(3,4-dimethoxybenzyl)-hexadecanamide, which may exhibit slower metabolism due to hydrogen-bonding capacity .
  • Chain Length and Branching: The isopentyl group (C₅) in the target compound contrasts with longer isoprenoid chains (C₉–C₁₀) in ’s multidrug resistance modulators, suggesting shorter chains may reduce efficacy in efflux pump inhibition .
Anticancer Drug Resistance Modulation
  • N-Solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine: Restores daunomycin accumulation in resistant KB cells by >90% via dual influx/efflux modulation .
Antimicrobial Activity
  • Pt/Pd complexes with 2,4-dimethoxybenzyl groups : Moderate activity against C. albicans (MIC: 12.5 µg/mL) but inferior to fluconazole (MIC: 1.56 µg/mL) .

Table 2: Pharmacological Activity Comparison

Compound Bioactivity Efficacy/Result Reference
N-Solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine Multidrug resistance reversal >90% daunomycin accumulation
Pt(II)-2,4-dimethoxybenzyl complex Antifungal (vs. C. albicans) MIC: 12.5 µg/mL
This compound Designer drug (N-BOMe series) Associated with hallucinogenic effects

Analytical and Forensic Considerations

  • Mass Spectrometry : The m/z 136 ion is unique to 2,3-dimethoxybenzyl isomers in EI-MS, distinguishing them from 2,5- or 3,4-substituted analogs .
  • Chromatography : Retention times for dimethoxybenzyl derivatives vary with substitution; e.g., N-(3,4-dimethoxybenzyl)-hexadecanamide elutes at 14.8 min in HPLC .

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